molecular formula C23H22N2O4 B3564353 N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide

Cat. No.: B3564353
M. Wt: 390.4 g/mol
InChI Key: JWZZWCLXKRLTGP-UHFFFAOYSA-N
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Description

“N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide” is a complex organic compound. It contains an acetamide group (CH3CONH2), an indole group (a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring), and a phenyl group (C6H5) with two methoxy groups (OCH3) attached .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The indole and phenyl rings would likely contribute to the compound’s rigidity and could potentially participate in pi-pi stacking interactions. The methoxy groups could contribute to the compound’s solubility in organic solvents .


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on the conditions and the reagents present. The amide group could potentially undergo hydrolysis under acidic or basic conditions to yield an amine and a carboxylic acid. The methoxy groups could potentially be demethylated under certain conditions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. The presence of multiple polar groups (amide and methoxy groups) could make it somewhat soluble in polar solvents like water, while the presence of multiple aromatic rings could make it soluble in non-polar solvents .

Future Directions

Future research on this compound could involve exploring its potential biological activities, optimizing its synthesis, and investigating its physical and chemical properties in more detail .

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-oxobenzo[cd]indol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O4/c1-28-19-10-9-15(13-20(19)29-2)11-12-24-21(26)14-25-18-8-4-6-16-5-3-7-17(22(16)18)23(25)27/h3-10,13H,11-12,14H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWZZWCLXKRLTGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CN2C3=CC=CC4=C3C(=CC=C4)C2=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide
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N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide
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N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide
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N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide
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N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide
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N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide

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